3-Bromo-N-(3-chloropropyl)benzenesulfonamide
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Overview
Description
3-Bromo-N-(3-chloropropyl)benzenesulfonamide is a chemical compound with the molecular formula C9H11BrClNO2S and a molecular weight of 312.61 g/mol . This compound belongs to the class of sulfonamides, which are known for their antibacterial properties . It is used primarily in research and development settings and is not intended for medicinal or household use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide typically involves the reaction of 3-bromobenzenesulfonyl chloride with 3-chloropropylamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(3-chloropropyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The sulfonamide group can participate in redox reactions.
Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide or potassium cyanide, typically under mild conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include azido or cyano derivatives.
Oxidation: Products include sulfonic acids.
Reduction: Products include amines.
Scientific Research Applications
3-Bromo-N-(3-chloropropyl)benzenesulfonamide is used in various scientific research applications, including:
Biology: Studying the effects of sulfonamide derivatives on biological systems.
Medicine: Investigating potential antibacterial properties and mechanisms of action.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide involves its interaction with biological molecules. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biochemical pathways in bacteria, contributing to its antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a fluorine atom instead of a chlorine atom.
N-(3-Chloropropyl)-4-bromobenzenesulfonamide: Similar structure but with the bromine atom in a different position.
Uniqueness
3-Bromo-N-(3-chloropropyl)benzenesulfonamide is unique due to its specific combination of bromine and chlorine atoms, which can influence its reactivity and biological activity. This makes it a valuable compound for research in various fields, including organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
3-bromo-N-(3-chloropropyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClNO2S/c10-8-3-1-4-9(7-8)15(13,14)12-6-2-5-11/h1,3-4,7,12H,2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZZPTJKKBQFPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NCCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650320 |
Source
|
Record name | 3-Bromo-N-(3-chloropropyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929000-46-4 |
Source
|
Record name | 3-Bromo-N-(3-chloropropyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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